molecular formula C20H19N5O2 B2758547 N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide CAS No. 1206991-15-2

N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide

Cat. No.: B2758547
CAS No.: 1206991-15-2
M. Wt: 361.405
InChI Key: SZPGDWLTNHVFBI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Mechanism of Action

Target of Action

Triazole compounds, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.

Mode of Action

Triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound targets.

Pharmacokinetics

The presence of the triazole ring in the compound’s structure could potentially enhance its pharmacokinetic properties . Triazole rings are known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that this compound could have similar effects, depending on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.

    Acylation Reaction: The triazoloquinazoline core is then acylated with 2-(2,5-dimethylphenyl)acetyl chloride under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction may yield reduced triazoloquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline cores.

    Phenylacetamide Derivatives: Compounds with similar phenylacetamide structures.

Uniqueness

N-(2,5-dimethylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPGDWLTNHVFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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